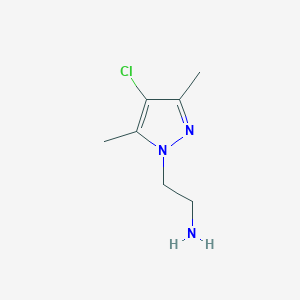

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJTZFXCKUWHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424438 | |

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925634-46-4 | |

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate precursors under acidic or basic conditions.

Introduction of the ethanamine side chain: This step involves the reaction of the pyrazole derivative with an appropriate ethylamine derivative under suitable conditions, such as refluxing in ethanol with a catalytic amount of acid or base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding pyrazole alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that modifications to the pyrazole ring can enhance the efficacy of compounds against specific diseases .

Case Study: Anti-cancer Activity

A study focused on the synthesis of pyrazole derivatives revealed that certain modifications could lead to compounds with significant anti-cancer properties. The incorporation of the 4-chloro group in the pyrazole structure was noted to increase the selectivity towards cancer cells while minimizing toxicity to normal cells . This finding highlights the importance of structural modifications in enhancing therapeutic efficacy.

Agricultural Science

Pesticide Development

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Research indicates that pyrazole derivatives can act as effective agents against various pests and weeds, thus improving crop yield and quality .

Case Study: Herbicidal Activity

In trials conducted on various crops, compounds similar to this compound demonstrated significant herbicidal activity. These studies revealed that the compound could inhibit specific enzymes crucial for plant growth, leading to effective weed control without harming the crops .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit desirable properties such as thermal stability and chemical resistance, making them suitable for various industrial applications.

Case Study: Coating Applications

Research into polymer coatings has shown that incorporating pyrazole derivatives can enhance the protective properties of coatings against environmental degradation. The addition of this compound into polymer matrices resulted in coatings with improved durability and resistance to UV light .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity. The ethanamine side chain can interact with amino acid residues in the active site of the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Ethylamine Derivatives

The closest structural analogs include 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-62-7), which replaces the chloro group with an ethyl substituent. Key differences include:

- Safety Profile : The ethyl-substituted analog has a documented safety data sheet (SDS), indicating hazards such as skin/eye irritation and respiratory sensitization . The chloro variant may exhibit distinct toxicity due to differences in metabolic pathways or environmental persistence.

Table 1: Comparative Properties of Pyrazole Derivatives

*Calculated based on molecular formula.

NBOMe Series Compounds (Phenethylamine Derivatives)

While structurally distinct, 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) shares a chloro substituent but on a phenyl ring. Key contrasts include:

- Core Structure : NBOMe compounds are phenethylamines with methoxy groups, associated with potent serotonin receptor agonism and psychoactive effects . The pyrazole-based target compound lacks this pharmacological motif, suggesting divergent biological applications.

- Regulatory Status : NBOMe derivatives are classified as hazardous psychoactive substances, whereas pyrazole derivatives like the ethyl-substituted analog are primarily industrial intermediates .

Biological Activity

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are recognized for their potential therapeutic effects, including anti-inflammatory, antibacterial, and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.

- Chemical Formula : C₇H₁₁ClN₂

- Molecular Weight : 174.63 g/mol

- CAS Number : 1006480-06-3

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain synthesized pyrazoles demonstrated inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR, suggesting their potential as anticancer agents .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole A | BRAF(V600E) | 0.5 | |

| Pyrazole B | EGFR | 0.8 | |

| This compound | Unknown | TBD | This study |

2. Antibacterial Activity

The antibacterial effects of pyrazole derivatives have also been documented. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Table 2: Antibacterial Activity of Selected Pyrazoles

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL | Reference |

|---|---|---|---|

| Pyrazole C | S. aureus | 0.025 | |

| Pyrazole D | E. coli | 0.020 | |

| This compound | TBD | TBD | This study |

3. Anti-inflammatory Activity

Pyrazole derivatives have shown promise in reducing inflammation in various models. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of pyrazole compounds:

- Case Study 1 : A study on a series of pyrazole carboxamides revealed notable antifungal activity alongside their antitumor properties, indicating a multifaceted therapeutic potential .

- Case Study 2 : In a research effort assessing the synergistic effects of pyrazoles with conventional chemotherapy agents like doxorubicin, enhanced cytotoxicity was observed in breast cancer cell lines (MCF-7 and MDA-MB-231), underscoring the potential for combination therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence their pharmacological properties. For instance, halogen substitutions often enhance antibacterial activity due to increased lipophilicity and electronic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized via refluxing precursors (e.g., substituted hydrazines) with ketones or aldehydes in ethanol or DMF under acidic/basic conditions . Key parameters include:

- Temperature : Prolonged reflux (~12 hours) improves cyclization but may degrade thermally sensitive intermediates .

- Solvent Choice : Ethanol is common for its balance of polarity and boiling point, while DMF enhances solubility for complex intermediates .

- Purification : Recrystallization (ethanol/DMF mixtures) or chromatography is critical for isolating high-purity products, as raw yields often contain unreacted hydrazines or byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for verifying substitution patterns on the pyrazole ring and ethanamine chain. For example, methyl groups at positions 3 and 5 of the pyrazole resonate as singlets near δ 2.1–2.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and distinguishes isotopic patterns from chlorine atoms .

- IR Spectroscopy : Absorptions near 1600–1650 cm indicate C=N stretching in the pyrazole core .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to predict regioselectivity in substitution reactions. For instance, chloro-substitution at position 4 of the pyrazole ring may activate specific sites for nucleophilic attack .

- Molecular Docking : Screen derivatives for binding to biological targets (e.g., enzymes in antimalarial studies) using tools like AutoDock Vina. This helps prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-ethanamine derivatives?

- Methodological Answer :

- Dose-Response Studies : Systematically vary concentrations in bioassays (e.g., antileishmanial IC tests) to identify non-linear effects .

- Metabolite Analysis : Use LC-MS to detect degradation products that may influence activity. For example, hydrolysis of the ethanamine side chain under physiological conditions could reduce efficacy .

- Control for Isomerism : Ensure stereochemical purity via chiral HPLC, as racemic mixtures may obscure structure-activity relationships .

Q. How does the chlorine substituent at position 4 impact the compound’s environmental fate and toxicity?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) to assess persistence. Chlorine substituents often slow hydrolysis compared to methoxy or methyl groups .

- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity. Chlorinated pyrazoles may bioaccumulate due to lipophilicity (logP ~2.5) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the antimycobacterial potential of this compound?

- Methodological Answer :

- Microplate Alamar Blue Assay : Test against Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth. Include rifampicin as a positive control and monitor MIC values .

- Cytotoxicity Screening : Parallel testing on Vero or HEK-293 cells ensures selectivity (e.g., CC/MIC ratio >10 indicates therapeutic potential) .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ethanamine with Boc groups) to direct substitutions to the chloro-methyl positions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) to minimize side reactions and improve regioselectivity .

Data Analysis and Contradictions

Q. Why do NMR spectra of derivatives sometimes show unexpected splitting patterns?

- Methodological Answer :

- Dynamic Effects : Rotameric interconversion of the ethanamine chain at room temperature can cause peak broadening. Acquire spectra at elevated temperatures (e.g., 50°C) to sharpen signals .

- Impurity Identification : Cross-reference with HSQC/HMBC to distinguish coupling artifacts from actual contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.